2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-16-12(20)9-6-22-13(17-9)18-11(19)5-21-10-3-2-7(14)4-8(10)15/h2-4,6H,5H2,1H3,(H,16,20)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPNFSVQKKXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The 2,4-dichlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like phosphorus pentachloride (PCl5).
Synthesis of the target compound: The acyl chloride is reacted with N-methylthiazole-4-carboxamide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. The incorporation of the dichlorophenoxy group enhances the compound's ability to inhibit bacterial growth. Studies have shown that this compound can effectively target both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data Table
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| 2-(2-(2,4-Dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Thiazole derivatives are known to inhibit tubulin polymerization, leading to antiproliferative effects against cancer cell lines such as breast cancer (MCF7) and melanoma.
Case Study: Antiproliferative Effects
- Compound Tested: this compound
- Cell Lines: MCF7 (breast cancer), melanoma
- Mechanism: Inhibition of tubulin polymerization
- Results: IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.
Agricultural Applications
In addition to its pharmaceutical potential, this compound may also serve as a fungicide in agricultural settings. Its structural features allow it to interact with fungal pathogens, potentially inhibiting their growth and spread.
Fungal Inhibition Data Table
| Compound | Target Fungi | Mechanism of Action |
|---|---|---|
| This compound | Various fungal species | Disruption of cell wall synthesis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. For instance:
- Substitution Patterns: The presence of electron-withdrawing groups such as dichlorophenoxy enhances antimicrobial efficacy.
- Thiazole Ring Modifications: Modifications at specific positions on the thiazole ring can further enhance cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to selectively inhibit the COX-2 enzyme, which plays a key role in the inflammatory response.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A precursor to the target compound, known for its herbicidal and anti-inflammatory properties.
2-(2,4-dichlorophenoxy)acetyl chloride: An intermediate in the synthesis of the target compound.
N-methylthiazole-4-carboxamide: Another intermediate used in the synthesis.
Uniqueness
2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide is unique due to its combined structural features, which confer specific biological activities not observed in its individual components. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in the field of anti-inflammatory agents .
Biological Activity
2-(2-(2,4-Dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C12H12Cl2N2O3S
- Molecular Weight : 305.21 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 2,4-dichlorophenoxy group is significant for enhancing its pharmacological efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound were subjected to in vitro assessments by the National Cancer Institute (NCI). Notably:
- Compound 19 and Compound 28 demonstrated significant antitumor activity with GI(50), TGI, and LC(50) values indicating their effectiveness compared to standard drugs like 5-Fluorouracil (5-FU) .
- These compounds exhibited broad-spectrum activity against various cancer cell lines, suggesting that structural modifications can lead to enhanced potency.
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties . In studies involving various thiazole-linked compounds:
- Certain analogues showed median effective doses (ED50) significantly lower than established anticonvulsants like ethosuximide .
- The structure-activity relationship (SAR) analysis indicated that substituents on the thiazole ring play a crucial role in enhancing anticonvulsant activity.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cytotoxicity : The compound has been shown to induce cytotoxic effects in cancer cells through apoptosis and inhibition of cell proliferation.
- Antioxidant Activity : Similar thiazole compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems .
Case Study: In Vitro Evaluation
In a notable study assessing the biological activity of thiazole derivatives:
| Compound | GI(50) | TGI | LC(50) |
|---|---|---|---|
| 19 | 2.8 | 11.4 | 44.7 |
| 28 | 3.3 | 13.1 | 46.8 |
These results indicate that both compounds are significantly more potent than traditional chemotherapeutic agents .
Additional Findings
Further investigations into the structural modifications of thiazoles have revealed that:
Q & A
Basic: How can researchers optimize the synthesis of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide to improve yield and purity?
Answer:
Optimization involves:
- Coupling reagent selection : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as it minimizes side reactions and improves efficiency .
- Temperature control : Maintain reactions at 0–5°C during reagent addition to suppress hydrolysis or undesired intermediates .
- Solvent systems : Use dry DCM (dichloromethane) for moisture-sensitive steps and DMF (dimethylformamide) for polar intermediates .
- Purification : Employ silica gel chromatography with hexane:ethyl acetate (9:3) for TLC monitoring and gradient elution .
Data Table :
| Step | Yield Improvement Strategy | Typical Yield Range |
|---|---|---|
| Amide coupling | TBTU, 0–5°C | 65–77% |
| Cyclization | Reflux in DMSO, 18 hrs | ~65% |
Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data for thiazole-4-carboxamide derivatives?
Answer:
- Metabolic stability assays : Use liver microsomes to assess compound degradation, as poor in vivo activity may stem from rapid metabolism .
- Bioavailability studies : Compare plasma concentrations (via HPLC-MS) with in vitro IC50 values to identify pharmacokinetic bottlenecks .
- Pro-drug design : Modify carboxyl or amide groups to enhance membrane permeability if in vitro activity is strong but in vivo efficacy is weak .
Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for dichlorophenoxy groups) and carbonyl signals (δ 165–170 ppm) .
- X-ray crystallography : Resolve bond angles and dihedral angles of the thiazole ring (e.g., C-S-C angle ~86°) to confirm regiochemistry .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ = 467.33 g/mol for related derivatives) .
Advanced: How can computational models predict binding interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic contacts with dichlorophenoxy groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) for binding site residues .
Basic: What safety protocols are recommended for handling dichlorophenoxy-containing compounds?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal absorption .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloroacetyl chloride) .
- Waste disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .
Advanced: How are structure-activity relationships (SAR) established for antimicrobial activity in thiazole derivatives?
Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups on the phenyl ring. Test MIC (minimum inhibitory concentration) against S. aureus .
- 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to correlate electrostatic/hydrophobic fields with activity. A typical model may have q² > 0.5 .
Data Table :
| Substituent | MIC (S. aureus) | LogP |
|---|---|---|
| 2,4-Cl | 8 µg/mL | 3.2 |
| 4-F | 32 µg/mL | 2.8 |
Basic: How to troubleshoot side reactions during coupling steps in synthesis?
Answer:
- Byproduct identification : Use LC-MS to detect hydrolyzed intermediates (e.g., free carboxylic acids) if coupling fails .
- Base selection : Replace 2,6-lutidine with DIPEA (diisopropylethylamine) to reduce nucleophilic interference .
Advanced: What methodologies validate the mechanism of action in enzyme inhibition assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
